2-(4-Methylpyridin-2-yl)phenol
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Overview
Description
2-(4-Methylpyridin-2-yl)phenol is an organic compound that belongs to the class of phenols and pyridines It is characterized by a phenol group attached to a pyridine ring, with a methyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the condensation of 4-methylpyridine-2-carbaldehyde with phenol in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized phenols, reduced alcohols or amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methylpyridin-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(4-Nitrophenyl)pyridine: Similar structure but with a nitro group instead of a hydroxyl group.
Uniqueness
2-(4-Methylpyridin-2-yl)phenol is unique due to the presence of both a phenol and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H11NO/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14/h2-8,14H,1H3 |
InChI Key |
JUWQCAAWLZJIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
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